molecular formula C11H14O4 B592914 2-Methyl-4-isobutyrylphloroglucinol CAS No. 69480-03-1

2-Methyl-4-isobutyrylphloroglucinol

Cat. No. B592914
CAS RN: 69480-03-1
M. Wt: 210.229
InChI Key: VZGICEILONCHRY-UHFFFAOYSA-N
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Description

2-Methyl-4-isobutyrylphloroglucinol is a natural phenolic compound found in several plants . It is a high-purity natural product intended for reference standards, pharmacological research, and inhibitors .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-isobutyrylphloroglucinol is C11H14O4 . The molecular weight is 210.23 g/mol . The IUPAC name is 2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-isobutyrylphloroglucinol include a molecular weight of 210.23 g/mol, an exact mass of 210.08920892 g/mol, and a monoisotopic mass of 210.08920892 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 77.8 Ų .

Scientific Research Applications

Anti-Tumor Applications

2-Methyl-4-isobutyrylphloroglucinol has been studied for its potential as an anti-tumor agent . Research indicates that derivatives of phloroglucinol, which include 2-Methyl-4-isobutyrylphloroglucinol, exhibit antiproliferative activities on various cancer cell lines . These compounds have shown particularly excellent inhibitory effects on MCF-7 breast cancer cells, suggesting their potential use in cancer treatment strategies.

Anti-Inflammatory Properties

This compound also shows promise in anti-inflammatory research. Phloroglucinol compounds, from which 2-Methyl-4-isobutyrylphloroglucinol is derived, have demonstrated a variety of biological activities, including anti-inflammatory effects . This suggests its potential application in the development of new anti-inflammatory drugs.

Biological Activity Evaluation

In the realm of biological activity evaluation , 2-Methyl-4-isobutyrylphloroglucinol is a valuable compound for studying the biological activities of phloroglucinol derivatives. Its effects on human cancer cell lines provide insights into the compound’s mechanism of action and therapeutic potential .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. 2-Methyl-4-isobutyrylphloroglucinol has been used in molecular docking studies to explain the probable interactions between active compounds and the active sites of target proteins . This aids in the design of more effective anti-tumor agents.

Myrtaceae Plant Research

The compound is also significant in the study of Myrtaceae plants , which are known for their rich source of bioactive phloroglucinol derivatives. Research into these plants’ extracts, which include 2-Methyl-4-isobutyrylphloroglucinol, has led to the discovery of compounds with potential therapeutic properties .

Synthetic Procedures

Finally, 2-Methyl-4-isobutyrylphloroglucinol is important in the development of synthetic procedures for bioactive compounds. It serves as a model for synthesizing various phloroglucinol derivatives, which have diverse biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGICEILONCHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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